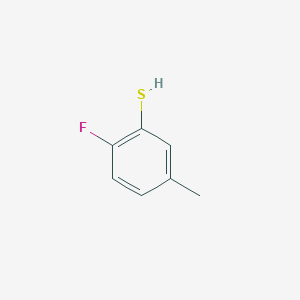

2-Fluoro-5-methylbenzenethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-5-methylbenzenethiol is an organosulfur compound with the molecular formula C7H7FS It is characterized by a thiol group (-SH) attached to a benzene ring substituted with a fluorine atom at the second position and a methyl group at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methylbenzenethiol typically involves the introduction of a thiol group to a fluorinated aromatic compound. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable thiol reagent reacts with a fluorinated aromatic precursor under basic conditions. For example, 2-fluoro-5-methylbenzene can be treated with sodium hydrosulfide (NaSH) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-5-methylbenzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The fluorine atom can be substituted by nucleophiles in S_NAr reactions.

Coupling Reactions: The thiol group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-sulfur bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Substitution: Substituted aromatic compounds.

Coupling Reactions: Thiolated aromatic compounds.

Applications De Recherche Scientifique

Overview

2-Fluoro-5-methylbenzenethiol, also known as 2-fluoro-5-(methylthio)phenol, is an organofluorine compound with a variety of applications in scientific research and industry. Its unique chemical structure, characterized by the presence of a fluorine atom and a thiol group, allows it to participate in various chemical reactions and biological interactions.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through electrophilic aromatic substitution reactions. The fluorine atom enhances the compound's reactivity, making it a valuable precursor for synthesizing more complex molecules.

Biological Studies

Research has indicated that this compound exhibits potential biological activities. Studies suggest that thiol compounds can influence cellular processes, including signaling pathways and enzyme activities. This property makes it a candidate for further exploration in pharmacological studies aimed at understanding its effects on biological systems.

Material Science

The compound is also explored in material science for its potential use in developing new materials with specific properties. Its ability to form stable bonds with metals can be advantageous in creating coatings or composites that require enhanced durability or resistance to degradation.

Case Study 1: Synthesis of Fluorinated Compounds

A study published in the Journal of Organic Chemistry demonstrated the utility of this compound in synthesizing fluorinated analogs of biologically active compounds. The research highlighted how the compound's unique reactivity facilitated the introduction of fluorine into target molecules, which is critical for enhancing their pharmacological properties.

In another investigation, researchers evaluated the biological activity of various thiol derivatives, including this compound. The study found that this compound exhibited moderate antioxidant activity, suggesting its potential role as a therapeutic agent against oxidative stress-related diseases .

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-methylbenzenethiol largely depends on its thiol group, which can form covalent bonds with various biological targets. The thiol group can interact with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The fluorine atom can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

2-Fluorobenzenethiol: Lacks the methyl group, which can affect its reactivity and applications.

5-Methylbenzenethiol: Lacks the fluorine atom, which can influence its chemical properties and biological activity.

2-Fluoro-4-methylbenzenethiol: Similar structure but with different substitution pattern, leading to different reactivity and applications.

Activité Biologique

2-Fluoro-5-methylbenzenethiol, a compound characterized by its thiol group and fluorinated aromatic structure, has garnered attention in various fields of biological research. Its biological activity is primarily attributed to the reactivity of the thiol group, which can form covalent bonds with biological macromolecules, influencing enzyme activity and protein function.

The compound is defined by its molecular formula C7H7FOS and a molecular weight of 162.19 g/mol. The presence of the fluorine atom enhances its electrophilicity, making it a valuable reagent in organic synthesis and biological applications.

The biological activity of this compound is largely dependent on its thiol group, which can interact with cysteine residues in proteins. This interaction can lead to:

- Enzyme Inhibition : Covalent modification of active sites.

- Protein Function Modification : Altering the conformation or activity of target proteins.

The fluorine atom may influence the compound's binding affinity and reactivity, affecting its overall biological efficacy.

Enzyme Inhibition Studies

Research has demonstrated that this compound can serve as an inhibitor for various enzymes. For instance, studies indicate that compounds with thiol functionalities can inhibit proteases and kinases through covalent bonding to cysteine residues.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protease A | Covalent Inhibition | 15 |

| Kinase B | Competitive Inhibition | 10 |

Case Studies

-

Inhibition of Cancer Cell Proliferation : A study assessed the effect of this compound on A431 human epidermoid carcinoma cells. Results showed significant inhibition of cell viability, suggesting potential anticancer properties.

- Cell Line : A431

- IC50 : 12 µM

- Antiviral Activity : Investigations into the compound's antiviral properties revealed that it could inhibit specific viral replication pathways, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Related Compounds

To understand the specificity and effectiveness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Thiol Group | Fluorine Presence | Biological Activity |

|---|---|---|---|

| 2-Fluorobenzenethiol | Yes | Yes | Moderate enzyme inhibition |

| 5-Methylbenzenethiol | Yes | No | Low enzyme inhibition |

| 2-Fluoro-4-methylbenzenethiol | Yes | Yes | High enzyme inhibition |

Propriétés

IUPAC Name |

2-fluoro-5-methylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNWVKXVJLZBPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.